

Introduction to Spectroscopic Analysis of Small Molecules

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Compound of Interest

Compound Name: *Hexacyprone*

Cat. No.: *B1620427*

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Spectroscopic techniques are fundamental in the structural elucidation and characterization of organic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Infrared (IR) spectroscopy is used to identify the functional groups present. Mass Spectrometry (MS) determines the molecular weight and elemental composition of a compound. The combination of these techniques allows for the unambiguous identification and characterization of a molecule like **Hexacyprone**.

Spectroscopic Data (Representative)

Due to the absence of specific data for **Hexacyprone**, the following tables present representative data for a structurally analogous compound. This data is for illustrative purposes to demonstrate the standard format for presenting such information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (Representative)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.30 - 7.15	m	5H	Ar-H
2.90	t, J = 7.5 Hz	2H	-CH ₂ -Ar
2.60	t, J = 7.5 Hz	2H	-CH ₂ -CO-
2.40	m	1H	-CH-
1.90 - 1.60	m	6H	Cyclohexyl -CH ₂ -
1.25	s	3H	-CH ₃

Table 2: ¹³C NMR Data (Representative)

Chemical Shift (δ) ppm	Carbon Type	Assignment
209.5	C=O	Ketone
178.0	C=O	Carboxylic Acid
141.0	C	Quaternary Ar-C
128.5	CH	Ar-CH
126.2	CH	Ar-CH
45.0	CH	-CH-
38.0	CH ₂	-CH ₂ -Ar
35.5	CH ₂	-CH ₂ -CO-
27.0	CH ₂	Cyclohexyl -CH ₂ -
25.0	CH ₃	-CH ₃

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data (Representative)

Wavenumber (cm-1)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic Acid)
3060, 3030	Medium	C-H stretch (Aromatic)
2950, 2870	Strong	C-H stretch (Aliphatic)
1710	Strong	C=O stretch (Ketone)
1700	Strong	C=O stretch (Carboxylic Acid)
1600, 1475	Medium	C=C stretch (Aromatic)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Representative)

m/z	Relative Intensity (%)	Assignment
260.1	100	[M] ⁺ (Molecular Ion)
215.1	45	[M - COOH] ⁺
169.1	30	[M - C ₆ H ₁₁ O] ⁺
91.1	80	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like **Hexacyprone**.

NMR Spectroscopy

A sample of the compound (5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or 500 MHz spectrometer. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

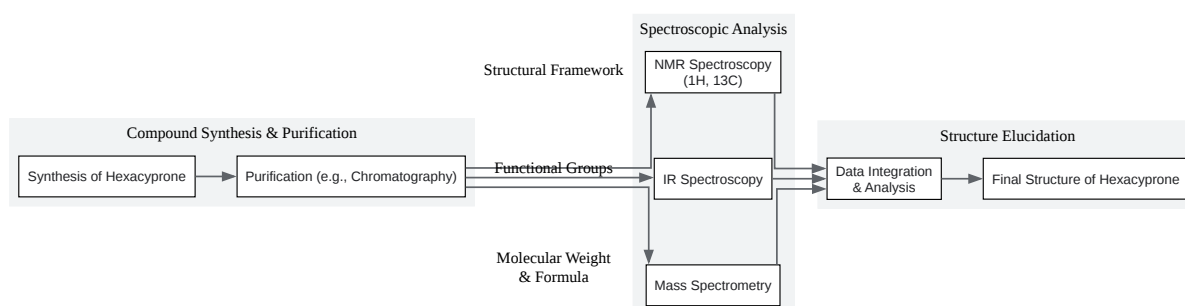
The IR spectrum would be recorded on a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of the compound would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry

Mass spectral data would be obtained using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. The sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the instrument. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition of the molecular ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: A general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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